molecular formula C13H17NO B3176079 5-Benzyl-1-oxa-5-azaspiro[2.5]octane CAS No. 97267-35-1

5-Benzyl-1-oxa-5-azaspiro[2.5]octane

Cat. No. B3176079
CAS RN: 97267-35-1
M. Wt: 203.28 g/mol
InChI Key: WZRMTDGROJMJMO-UHFFFAOYSA-N
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Description

5-Benzyl-1-oxa-5-azaspiro[2.5]octane is a chemical compound with the molecular formula C13H17NO . It is often used in research as a building block .


Synthesis Analysis

The synthesis of 1-oxa-2-azaspiro compounds, which are closely related to 5-Benzyl-1-oxa-5-azaspiro[2.5]octane, has been studied . The concentration of 1-oxa-2-azaspiro[2.5]octane in the product obtained by a microreaction system was much higher than that obtained by batch technology, indicating that continuous-flow synthesis could be a more efficient substitute for batch synthesis .


Molecular Structure Analysis

The molecular structure of 5-Benzyl-1-oxa-5-azaspiro[2.5]octane can be represented by the SMILES string C1CC2(CN(C1)CC3=CC=CC=C3)CO2 . A structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives was performed using 1H, 13C, and 15N NMR spectroscopy .

properties

IUPAC Name

7-benzyl-1-oxa-7-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-5-12(6-3-1)9-14-8-4-7-13(10-14)11-15-13/h1-3,5-6H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRMTDGROJMJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)CC3=CC=CC=C3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Trimethylsulfonium iodide (2.13 g, 10.4 mmol) in DMSO (15 mL) was added to NaH (0.4907 g, 20.4 mmol) in DMSO (70 mL). 1-benzyl-3-piperidone hydrochloride hydrate (109) (0.996 g, 4.41 mmol) was taken up in DMSO (15 mL) and was added to the reaction mixture at room temperature. When the reaction was judged complete by TLC (0.5 h), the reaction was poured over ice and the product was extracted with CH2Cl2. The organics were washed with H2O, dried over sodium sulfate, filtered and concentrated in vacuo. Purification with alumina gel chromatography (900:100:3 CH2Cl2:Hexanes:2 N NH3 in EtOH) provided pure 5-benzyl-1-oxa-5-azaspiro[2,5]octane (110). 13C NMR (CDCl3): 137.54, 128.69, 127.83, 126.67, 62.55, 59.28, 53.32, 52.96, 52.48, 30.90, 23.51 ppm.
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
0.4907 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.996 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (583 mg, 14.6 mmol) in DMSO (6 mL) was heated to 55° C. for 1 h. The reaction mixture is cooled to 0° C. and Me3SI (3 g, 14.62 mmol) dissolved in THF (9.8 mL) was added dropwise. 1-Benzyl-piperidine-3-one (1.5 g, 6.64 mmol) dissolved in DMSO (10 mL) was added 15 minutes later. After completion of addition the reaction proceded at RT. After 30 min. the reaction was quenched with water. The aqueous layer was extracted with hexanes. Combined organic layers were dried over Na2SO4 and concentrated. The crude material was purified using silica gel chromatography (9:1 DCM:hexanes in 2 M ammonia in EtOH) to yield 5-benzyl-1-oxa-5-aza-spiro[2.5]octane (960 mg, 71%). MH+ (204).
Quantity
583 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Benzyl-1-oxa-5-azaspiro[2.5]octane
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Reactant of Route 4
5-Benzyl-1-oxa-5-azaspiro[2.5]octane
Reactant of Route 5
5-Benzyl-1-oxa-5-azaspiro[2.5]octane
Reactant of Route 6
Reactant of Route 6
5-Benzyl-1-oxa-5-azaspiro[2.5]octane

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